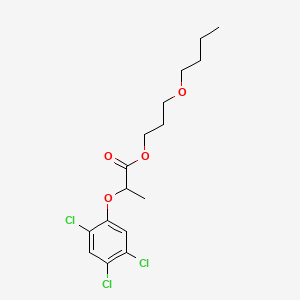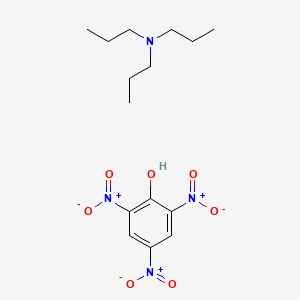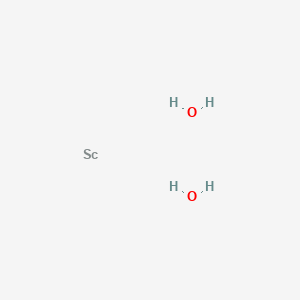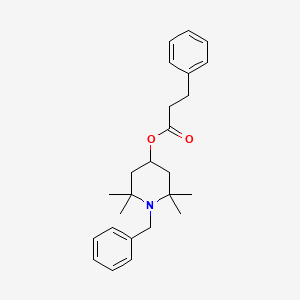
Nonadecylarsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonadecylarsonic acid is an organoarsenic compound characterized by a long carbon chain attached to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonadecylarsonic acid can be synthesized through the reaction of nonadecanoic acid with arsenic trioxide in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, with the temperature maintained around 150°C. The process involves the formation of an intermediate arsenic ester, which is subsequently hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: Nonadecylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nonadecylarsonic oxide.
Reduction: Reduction reactions can convert this compound to its corresponding nonadecylarsonous acid.
Substitution: The arsenic atom in this compound can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products:
Oxidation: Nonadecylarsonic oxide.
Reduction: Nonadecylarsonous acid.
Substitution: Various organoarsenic derivatives.
Scientific Research Applications
Nonadecylarsonic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organoarsenic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in targeted drug delivery systems.
Industry: Utilized in the production of specialized coatings and materials.
Mechanism of Action
The mechanism of action of nonadecylarsonic acid involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom in the compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes, making this compound a potential antimicrobial agent.
Comparison with Similar Compounds
Nonadecanoic acid: A saturated fatty acid with a similar carbon chain length but lacks the arsenic atom.
Arsenic trioxide: An inorganic compound with significant toxicity and different chemical properties.
Uniqueness: Nonadecylarsonic acid is unique due to its combination of a long carbon chain and an arsenic atom, which imparts distinct chemical and biological properties. Unlike nonadecanoic acid, this compound exhibits antimicrobial activity due to the presence of arsenic. Compared to arsenic trioxide, this compound is less toxic and has more specific applications in research and industry.
Properties
CAS No. |
18855-17-9 |
|---|---|
Molecular Formula |
C19H41AsO3 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
nonadecylarsonic acid |
InChI |
InChI=1S/C19H41AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21,22)23/h2-19H2,1H3,(H2,21,22,23) |
InChI Key |
HTEPAVWFMWUKLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide](/img/structure/B14700741.png)




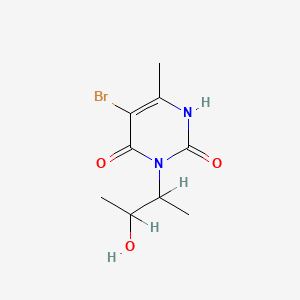
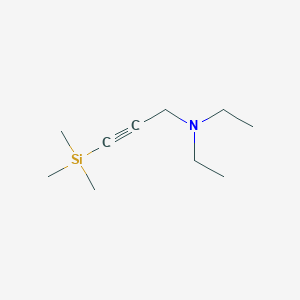
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2,5,9-trimethyl-](/img/structure/B14700774.png)
